molecular formula C18H22N2O5S2 B7833111 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833111
M. Wt: 410.5 g/mol
InChI Key: JJWHLAQKAVDJHT-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridine moiety, and an ethoxyphenylsulfonyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” typically involves multiple steps, including the formation of the tetrahydrothiophene ring, the introduction of the ethoxyphenylsulfonyl group, and the attachment of the pyridine moiety. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

The compound “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.

    Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a thiol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential interactions with biological molecules can be studied. It may serve as a probe to investigate enzyme activities or as a ligand in receptor binding studies.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved in these interactions can include signal transduction, enzyme inhibition, or receptor activation, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing molecules, tetrahydrothiophene derivatives, and pyridine-based compounds. Examples include:

  • 4-Methoxyphenethylamine
  • Phenethylamine derivatives
  • Sulfonyl chlorides

Uniqueness

The uniqueness of “(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-2-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE” lies in its combination of functional groups and stereochemistry. This unique structure provides specific reactivity and binding properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(pyridin-2-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-2-25-15-6-8-16(9-7-15)27(23,24)18-13-26(21,22)12-17(18)20-11-14-5-3-4-10-19-14/h3-10,17-18,20H,2,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWHLAQKAVDJHT-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.